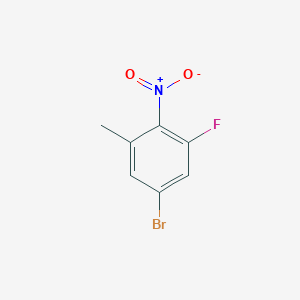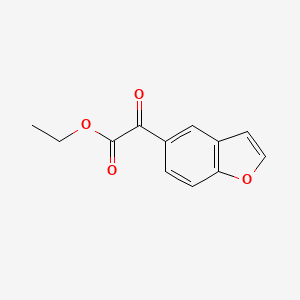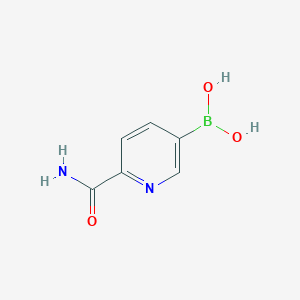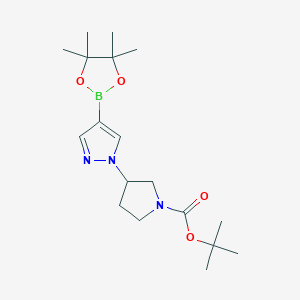
4-Bromo-1-methanesulfonyl-2-(trifluoromethoxy)benzene
Overview
Description
“4-Bromo-1-methanesulfonyl-2-(trifluoromethoxy)benzene” is a chemical compound with the CAS Number: 731018-69-2 . It has a molecular weight of 319.1 and its IUPAC name is 4-bromo-1-(methylsulfonyl)-2-(trifluoromethoxy)benzene . This compound is used extensively in scientific research, including pharmaceutical synthesis, material science, and chemical analysis.
Molecular Structure Analysis
The InChI code for “4-Bromo-1-methanesulfonyl-2-(trifluoromethoxy)benzene” is 1S/C8H6BrF3O3S/c1-16(13,14)7-3-2-5(9)4-6(7)15-8(10,11)12/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-1-methanesulfonyl-2-(trifluoromethoxy)benzene” include a molecular weight of 319.1 . More specific properties like melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications
Pharmaceutical Synthesis
4-Bromo-1-methanesulfonyl-2-(trifluoromethoxy)benzene: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its reactivity, particularly the presence of the bromo and methanesulfonyl groups, makes it suitable for cross-coupling reactions which are pivotal in constructing complex molecular architectures found in drug molecules .
Material Science
In material science, this compound’s unique structural features enable its use in the development of novel materials. For instance, its incorporation into polymers can enhance their stability and introduce desirable properties such as resistance to degradation or reactivity towards specific substances.
Chemical Analysis
The compound is also used as a standard or reference material in chemical analysis. Due to its well-defined structure and properties, it can serve as a calibration standard in techniques like mass spectrometry or chromatography, aiding in the accurate determination of unknown substances .
Organic Synthesis Research
Researchers utilize 4-Bromo-1-methanesulfonyl-2-(trifluoromethoxy)benzene in organic synthesis to explore new reaction pathways. Its functional groups are versatile handles that can undergo various transformations, enabling the discovery of new synthetic methods .
Catalyst Development
This compound plays a role in the development of catalysts. The bromine atom can be used to anchor ligands to metal centers, which are crucial in catalytic systems. Such catalysts can be applied in a range of reactions, including oxidation and reduction processes .
Environmental Studies
In environmental studies, the compound’s stability under different conditions can be studied to understand the behavior of similar molecules in the environment. This can provide insights into degradation pathways and the formation of byproducts .
properties
IUPAC Name |
4-bromo-1-methylsulfonyl-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O3S/c1-16(13,14)7-3-2-5(9)4-6(7)15-8(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIZYKDXEHWPSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697376 | |
| Record name | 4-Bromo-1-(methanesulfonyl)-2-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
731018-69-2 | |
| Record name | 4-Bromo-1-(methanesulfonyl)-2-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




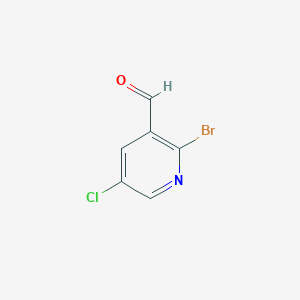
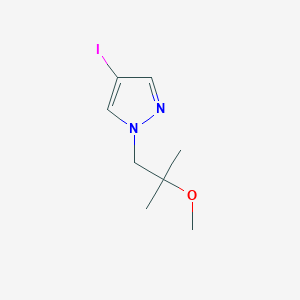
![3-Oxo-3-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[3-(4-methoxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methoxy]propanoic acid](/img/structure/B1442191.png)
![7-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B1442192.png)
